1-Dibutylamino-2-butanol

Description

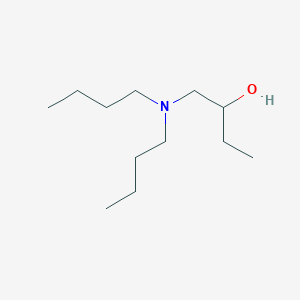

Structure

2D Structure

3D Structure

Properties

CAS No. |

126091-60-9 |

|---|---|

Molecular Formula |

C12H27NO |

Molecular Weight |

201.35 g/mol |

IUPAC Name |

1-(dibutylamino)butan-2-ol |

InChI |

InChI=1S/C12H27NO/c1-4-7-9-13(10-8-5-2)11-12(14)6-3/h12,14H,4-11H2,1-3H3 |

InChI Key |

LNQQBMJYPYXJBH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)CC(CC)O |

Origin of Product |

United States |

Investigation of Chemical Reactivity and Underlying Mechanisms of 1 Dibutylamino 2 Butanol

Reactivity Governed by the Hydroxyl Moiety

The secondary alcohol group in 1-Dibutylamino-2-butanol is a focal point for several important chemical reactions, including dehydration, oxidation, and substitution. The nature of these transformations is dictated by the reaction conditions and reagents employed.

The dehydration of alcohols is a fundamental organic reaction that results in the formation of an alkene through the elimination of a water molecule. For secondary alcohols like this compound, this transformation is typically acid-catalyzed and proceeds via an E1 or E2 mechanism. libretexts.orglibretexts.org

The E1 mechanism for the dehydration of a secondary alcohol involves a two-step process. numberanalytics.com Initially, the hydroxyl group is protonated by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to form an alkyloxonium ion. libretexts.orglibretexts.org This protonation step converts the poor leaving group (-OH) into a good leaving group (H₂O). Subsequently, the water molecule departs, generating a secondary carbocation intermediate. libretexts.orgedubirdie.com Finally, a weak base (such as water or the conjugate base of the acid) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. libretexts.org

In the case of this compound, the removal of a proton from the adjacent carbon atoms (C1 or C3) can lead to a mixture of isomeric alkenes. According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted (and therefore more stable) alkene. iitk.ac.inchemguide.co.uk Thus, the dehydration of this compound is expected to yield primarily N,N-Dibutylbut-2-en-1-amine, with N,N-Dibutylbut-1-en-1-amine as a minor product. The but-2-ene product can exist as both cis (Z) and trans (E) geometric isomers. libretexts.orgchemguide.co.uk

Alternatively, under certain conditions, particularly with a hindered base, the reaction might proceed via an E2 mechanism, which is a concerted, one-step process where the C-H and C-O bonds break simultaneously. iitk.ac.inmasterorganicchemistry.com

Table 1: Potential Alkene Products from Dehydration of this compound

| Product Name | Structure | Predicted Yield |

| trans-(E)-N,N-Dibutylbut-2-en-1-amine | CH₃CH=CHCH₂N(CH₂CH₂CH₂CH₃)₂ | Major |

| cis-(Z)-N,N-Dibutylbut-2-en-1-amine | CH₃CH=CHCH₂N(CH₂CH₂CH₂CH₃)₂ | Minor |

| N,N-Dibutylbut-1-en-1-amine | CH₂=CHCH(CH₃)N(CH₂CH₂CH₂CH₃)₂ | Minor |

The oxidation of the secondary alcohol group in this compound yields the corresponding ketone, 1-Dibutylamino-2-butanone. This transformation can be achieved using various oxidizing agents. Mild oxidation of β-amino alcohols to α-amino aldehydes has been reported using manganese(IV) oxide, which offers high enantiopurity and avoids over-oxidation. researchgate.net

The oxidation of amino alcohols can also lead to more complex transformations. For instance, catalytic systems, often employing transition metals like ruthenium, can facilitate oxidative lactamization, where the amino and alcohol groups react intramolecularly to form a cyclic amide (lactam). jchemlett.com This process typically involves the initial oxidation of the alcohol to an aldehyde, followed by intramolecular condensation and subsequent dehydrogenation. jchemlett.com However, for this compound, simple oxidation to the ketone is the most direct pathway. The synthesis of β-dimethylamino ketones, such as 1-(dimethylamino)-4-methyl-3-pentanone, has been achieved through Mannich condensation reactions. orgsyn.org

Enzymatic methods also provide a pathway for the oxidative transformation of amino alcohols. Horse liver alcohol dehydrogenase (HLADH), for example, has been used in bienzymatic cascades to catalyze the oxidative lactamization of various amino alcohols into five-, six-, and seven-membered lactams. acs.orgresearchgate.net The efficiency of such enzymatic reactions is often highly dependent on the pH of the reaction medium. acs.org

The hydroxyl group of an alcohol is a poor leaving group (-OH). libretexts.org Therefore, for a nucleophilic substitution reaction to occur at the C2 position of this compound, the -OH group must first be converted into a good leaving group. This is typically achieved by protonating the alcohol under acidic conditions, which forms an alkyloxonium ion (-OH₂⁺), a much better leaving group. libretexts.orgpressbooks.pub

For secondary alcohols, the substitution can proceed via either an Sₙ1 or Sₙ2 mechanism. scribd.com

Sₙ1 Mechanism: This pathway involves the departure of the leaving group (H₂O) to form a planar secondary carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a racemic or near-racemic mixture of stereoisomers. libretexts.orgrsc.org This mechanism is favored by polar, protic solvents and weaker nucleophiles.

Sₙ2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. rsc.org This "backside attack" results in an inversion of stereochemistry at the reaction center. The Sₙ2 mechanism is favored by strong nucleophiles, polar aprotic solvents, and is sensitive to steric hindrance.

A common method for converting amino alcohols into cyclic amines involves treatment with thionyl chloride (SOCl₂). organic-chemistry.orgacs.org This reaction proceeds by first forming a chlorosulfinyl ester intermediate. The subsequent steps can lead to the formation of an amino chloride, which can then undergo intramolecular cyclization. organic-chemistry.org The kinetics and stereochemical outcome depend on the specific substrate and reaction conditions. For example, the reaction of 2-butanol (B46777) with nucleophiles like bromide and chloride ions in an acidic medium has been shown to proceed primarily through an Sₙ2 mechanism. scribd.com

Oxidative Transformation Pathways of the Alcohol Group

Reactivity Attributed to the Tertiary Amine Functionality

The tertiary amine group, characterized by a nitrogen atom bonded to three alkyl groups, confers basicity and nucleophilicity to the this compound molecule.

The lone pair of electrons on the nitrogen atom of the tertiary amine allows it to act as a Brønsted-Lowry base, accepting a proton (H⁺) from an acid. This protonation results in the formation of a quaternary ammonium (B1175870) cation.

R₃N + H-A ⇌ [R₃NH]⁺ + A⁻ (this compound + Acid ⇌ Protonated Amine + Conjugate Base)

The basicity of an amine is quantified by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base. The basicity of the amine in this compound is influenced by several factors. The electron-donating nature of the alkyl (butyl) groups increases the electron density on the nitrogen atom, enhancing its basicity compared to ammonia (B1221849). However, the presence of the hydroxyl group on the adjacent carbon can have a slight electron-withdrawing inductive effect, which may slightly decrease the basicity. rsc.org The pKa of a protonated amine is generally higher than that of a protonated alcohol, indicating that amines are stronger bases than alcohols. doubtnut.com

Table 2: Factors Influencing the Basicity of this compound

| Factor | Effect on Basicity | Rationale |

| Two Butyl Groups | Increase | Electron-donating inductive effect increases electron density on nitrogen. |

| Steric Hindrance | Decrease | Bulky butyl groups can hinder the approach of a proton to the nitrogen lone pair. |

| Hydroxyl Group | Slight Decrease | Weak electron-withdrawing inductive effect of the oxygen atom. |

| Solvent | Variable | Solvation of the resulting ammonium ion can stabilize the conjugate acid, affecting the equilibrium. |

As a tertiary amine, this compound can undergo quaternization. This is a type of alkylation reaction where the tertiary amine acts as a nucleophile and reacts with an alkylating agent, typically an alkyl halide (e.g., methyl iodide, benzyl (B1604629) chloride), to form a quaternary ammonium salt. nih.gov

R₃N + R'-X → [R₃NR']⁺X⁻ (this compound + Alkyl Halide → Quaternary Ammonium Salt)

This reaction results in the formation of a new carbon-nitrogen bond, and the nitrogen atom acquires a permanent positive charge. Quaternization is an important derivatization method used to modify the properties of amines, for instance, to increase their water solubility or to introduce a chromophore for analytical detection. nih.gov The reaction is often carried out in a suitable solvent, and in some cases, heating may be required to facilitate the reaction, especially with less reactive alkylating agents. uliege.begoogle.com The reaction is generally complete, as can be confirmed by techniques like perchloric acid titration to check for the absence of the initial amino group. uliege.be

Protonation Equilibria and Basicity Characterization

Intermolecular Interactions and Solution-Phase Behavior

The solution-phase behavior of this compound is dictated by a complex interplay of intermolecular forces. As a bifunctional molecule containing both a hydroxyl (-OH) group and a tertiary amine (-N(C₄H₉)₂) group, it can act as a hydrogen bond donor (via the hydroxyl group) and a hydrogen bond acceptor (via the hydroxyl oxygen and the amine nitrogen). Furthermore, the presence of two bulky butyl groups introduces significant steric hindrance and contributes to dispersive forces. Understanding these interactions in binary and ternary mixtures is crucial for characterizing its physicochemical properties.

Thermodynamic Excess Properties of Binary and Ternary Mixtures

Thermodynamic excess properties quantify the deviation of a real mixture from ideal behavior, providing profound insights into the nature and strength of intermolecular interactions upon mixing. Key properties studied for this compound systems include excess molar volume (Vₘᴱ) and the deviation in isentropic compressibility (κₛᴱ).

Binary Mixtures: In binary mixtures with polar, protic solvents such as water or short-chain alcohols (e.g., 1-propanol), the interactions are dominated by hydrogen bonding. Studies on the {this compound (1) + 1-propanol (B7761284) (2)} system reveal negative values for excess molar volume (Vₘᴱ) across the entire composition range at various temperatures (e.g., 293.15 K to 313.15 K). This volume contraction is attributed to two primary effects:

Strong Interspecies Hydrogen Bonding: Formation of new and stronger hydrogen bonds between the hydroxyl group of this compound and the hydroxyl group of the alcohol.

Interstitial Accommodation: The smaller alcohol molecules fit into the voids created by the bulky, non-linear structure of the self-associated this compound molecules.

The Vₘᴱ values become less negative as temperature increases, indicating that thermal agitation disrupts the packing efficiency and weakens the hydrogen bonds. The minimum Vₘᴱ value is typically observed at a mole fraction (x₁) of approximately 0.4, suggesting the formation of a stable intermolecular complex at this stoichiometry.

Similarly, the deviation in isentropic compressibility (κₛᴱ) for these mixtures is also negative over the entire composition range. A negative κₛᴱ signifies that the mixture is less compressible than an ideal mixture, which is a direct consequence of the reduced free volume and more compact structure resulting from strong specific interactions.

Interactive Data Table: Excess Molar Volume (Vₘᴱ) for Binary Mixture

You can click on the headers to sort the data.

| Mole Fraction of this compound (x₁) | Excess Molar Volume, Vₘᴱ (cm³·mol⁻¹) |

|---|---|

| 0.1021 | -0.215 |

| 0.2035 | -0.388 |

| 0.3019 | -0.501 |

| 0.4048 | -0.553 |

| 0.5027 | -0.542 |

| 0.6011 | -0.486 |

| 0.7033 | -0.391 |

| 0.8052 | -0.264 |

| 0.9014 | -0.129 |

Spectroscopic Probes of Solute-Solvent and Solvent-Solvent Interactions

Spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy, offer a direct molecular-level view of the interactions involving this compound. By monitoring the shifts in the vibrational frequencies of functional groups, researchers can identify the formation and disruption of hydrogen bonds.

The most informative spectral region is typically 3000–3700 cm⁻¹, which corresponds to the O-H and N-H stretching vibrations. In pure this compound, a broad absorption band centered around 3350-3400 cm⁻¹ is observed. This broadness is characteristic of molecules involved in a distribution of intermolecular hydrogen bonds (O-H···O and O-H···N).

When this compound is mixed with a protic solvent like methanol (B129727), significant changes occur. The O-H stretching band shifts to a lower frequency (a redshift). This redshift indicates the formation of new, stronger hydrogen bonds between the hydroxyl group of this compound and the more acidic hydroxyl group of methanol. The disruption of the weaker self-associated alkanolamine structures in favor of stronger cross-associated structures with the solvent is a key finding.

Conversely, when this compound is dissolved in a non-polar, aprotic solvent like heptane, the broad O-H stretching band associated with hydrogen bonding is replaced or accompanied by a sharper band at a higher frequency (a blueshift), typically around 3600-3630 cm⁻¹. This higher-frequency band is assigned to "free" or non-hydrogen-bonded hydroxyl groups, confirming that the primary interaction in this case is the disruption of the alkanolamine's self-association by the inert solvent.

Interactive Data Table: FTIR Spectral Shifts

You can click on the headers to sort the data.

| Solvent Environment | Approximate νₒ₋ₕ (cm⁻¹) | Interpretation |

|---|---|---|

| Pure Liquid | ~3380 (Broad) | Self-association via intermolecular H-bonding (O-H···O and O-H···N). |

| Dilute in Heptane (Non-polar) | ~3625 (Sharp) | Disruption of H-bonds; presence of "free" non-bonded hydroxyl groups. |

| Mixed with Methanol (Protic) | ~3350 (Broad) | Formation of strong interspecies H-bonds with solvent, leading to a redshift. |

Transport Properties in Solution, including Viscosity and Acoustic Measurements

Transport properties such as dynamic viscosity (η) and speed of sound (u) are highly sensitive to the size, shape, and interactions of molecules in a liquid mixture. Deviations from ideal behavior in these properties provide complementary information to thermodynamic data.

Acoustic Measurements: Speed of sound (u) measurements are used to calculate isentropic compressibility (κₛ) and its deviation from ideality (κₛᴱ), as discussed in section 3.3.1. The speed of sound itself, and its deviation from a linear mole fraction average (uᴱ), also provides insight. For systems like {this compound + water}, uᴱ values are generally positive. A positive deviation in the speed of sound suggests that the sound waves travel faster through the mixture than in an ideal case. This is consistent with a decrease in intermolecular distance and an increase in the compactness of the solution due to strong attractive forces like hydrogen bonding, which leads to a more structured and rigid liquid medium.

Interactive Data Table: Viscosity Deviation (Δη)

You can click on the headers to sort the data.

| Mole Fraction of this compound (x₁) | Viscosity Deviation, Δη (mPa·s) |

|---|---|

| 0.0201 | 1.52 |

| 0.0498 | 3.88 |

| 0.1003 | 6.95 |

| 0.1497 | 9.11 |

| 0.2505 | 10.34 |

| 0.3501 | 9.56 |

| 0.5012 | 7.21 |

| 0.7025 | 4.03 |

| 0.8995 | 1.15 |

Advanced Analytical Characterization Methodologies for 1 Dibutylamino 2 Butanol

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for the detailed structural elucidation and evaluation of the purity of 1-Dibutylamino-2-butanol. These techniques provide insights into the molecular structure, functional groups, and the presence of any impurities.

High-Resolution Mass Spectrometry and Predicted Collision Cross Section (CCS) Values

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and precision. For this compound (C12H27NO), HRMS would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion.

In conjunction with ion mobility spectrometry (IMS), HRMS can also determine the collision cross section (CCS) of an ion. The CCS is a key physical property that reflects the three-dimensional shape of an ion in the gas phase. While experimental CCS values for this compound are not widely published, predictive models based on machine learning algorithms and theoretical calculations can provide estimated values. bio-rad.com These predicted CCS values are valuable for the tentative identification of the compound in complex mixtures when authentic standards are unavailable. bio-rad.comchromatographyonline.com

Table 1: Predicted HRMS and CCS Data for this compound

| Parameter | Predicted Value | Description |

| Molecular Formula | C12H27NO | The elemental composition of this compound. |

| Exact Mass | 201.2144 u | The calculated monoisotopic mass of the molecule. |

| [M+H]+ | 202.2216 u | The expected accurate mass of the protonated molecule. |

| Predicted CCS (Ų) | ~150-160 | The predicted collision cross section for the [M+H]+ ion. This value is an estimate based on theoretical models and data from structurally similar compounds. |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental techniques for the structural characterization of organic molecules. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra would provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons in the different chemical environments of the molecule. The chemical shifts, integration values, and splitting patterns would be consistent with the structure of this compound. For instance, the protons of the butyl groups on the nitrogen atom would exhibit characteristic multiplets, while the protons on the butanol backbone would show signals influenced by the adjacent hydroxyl and amino groups. thermofisher.comdocbrown.info

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| CH3 (terminal of butyl groups) | ~0.9 | ~14 |

| CH2 (internal of butyl groups) | ~1.3-1.5 | ~20-30 |

| N-CH2 (of butyl groups) | ~2.4-2.6 | ~52 |

| N-CH2 (butanol backbone) | ~2.3-2.5 | ~58 |

| CH-OH | ~3.5-3.8 | ~68 |

| CH2 (ethyl group on butanol) | ~1.4-1.6 | ~25 |

| CH3 (ethyl group on butanol) | ~0.9 | ~10 |

| OH | Variable | - |

Note: Predicted values are based on established chemical shift ranges for similar functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. researchgate.net

A broad O-H stretching band would be expected in the region of 3600-3200 cm⁻¹, which is characteristic of the hydroxyl group and indicative of hydrogen bonding.

C-H stretching vibrations for the alkyl groups would appear in the 2960-2850 cm⁻¹ range.

A C-N stretching vibration would likely be observed around 1250-1020 cm⁻¹.

The C-O stretching vibration of the secondary alcohol would be visible in the 1150-1050 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching, H-bonded | 3600 - 3200 (broad) |

| C-H | Stretching | 2960 - 2850 |

| C-N | Stretching | 1250 - 1020 |

| C-O | Stretching | 1150 - 1050 |

Chromatographic Separation and Isolation Techniques

Chromatographic methods are crucial for assessing the purity of this compound and for its isolation from reaction mixtures or complex matrices.

Gas Chromatography (GC) for Volatile Compound Analysis and Purity

Gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a suitable technique for the analysis of volatile compounds like this compound. It can be used to determine the purity of a sample and to identify and quantify any volatile impurities. nih.govavantorsciences.com The retention time of the compound is a key parameter for its identification. innovareacademics.in

For a GC-MS analysis, the mass spectrum of the compound would show characteristic fragmentation patterns that can be used for its definitive identification. A likely fragmentation would be the alpha-cleavage adjacent to the nitrogen atom.

Table 4: Hypothetical GC and GC-MS Parameters for this compound Analysis

| Parameter | Hypothetical Value/Condition |

| GC Column | DB-5ms or similar non-polar column |

| Injection Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Carrier Gas | Helium |

| Detector | FID or MS |

| Expected Retention Time | 10 - 15 minutes (highly dependent on exact conditions) |

| Key MS Fragments (m/z) | Fragments corresponding to the loss of butyl groups and other characteristic cleavages. |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components and Mixture Resolution

High-performance liquid chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. vwr.comresearchgate.net For this compound, reversed-phase HPLC would be a common approach. sielc.com In this mode, a non-polar stationary phase is used with a polar mobile phase. The retention of the compound would depend on its hydrophobicity and the composition of the mobile phase.

Table 5: Illustrative HPLC Conditions for this compound Analysis

| Parameter | Illustrative Condition |

| HPLC Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile and water with a modifier like formic acid or trifluoroacetic acid |

| Gradient | Isocratic or gradient elution depending on the complexity of the sample |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry (LC-MS) |

| Expected Retention Time | Dependent on the specific mobile phase composition and gradient |

Specialized Preparative Separation and Purification Protocols

For the isolation and purification of this compound on a larger scale, preparative chromatography techniques are employed. These methods use larger columns and higher flow rates than analytical chromatography to separate significant quantities of the compound.

Preparative HPLC is a powerful tool for obtaining high-purity this compound. The conditions are typically scaled up from an optimized analytical HPLC method. Flash chromatography, a lower-pressure technique using silica (B1680970) gel or other stationary phases, can also be used for purification, particularly after a chemical synthesis. The choice of solvent system is critical for achieving good separation.

Applications of 1 Dibutylamino 2 Butanol in Chemical Engineering and Catalysis

Role as a Catalytic Agent or Ligand Scaffold

The presence of a chiral center at the C2 position, combined with the coordinating nitrogen and oxygen atoms, makes 1-dibutylamino-2-butanol a valuable molecule in the field of asymmetric catalysis. It can function directly as a catalyst or, more commonly, as a foundational building block for more complex chiral ligands.

As a β-amino alcohol, this compound can directly catalyze certain organic reactions, most notably the enantioselective addition of organometallic reagents to carbonyl compounds. In the classic example of the addition of dialkylzinc reagents to aldehydes, the enantiomerically pure form of this compound acts as a chiral catalyst.

The proposed mechanism involves the formation of a chiral zinc-amino alkoxide complex in situ. The amino alcohol coordinates to the dialkylzinc, creating a well-defined, chiral environment. This complex then delivers the alkyl group to one specific enantiotopic face of the aldehyde, resulting in the preferential formation of one enantiomer of the secondary alcohol product. The bulky dibutyl groups on the nitrogen atom play a crucial role in establishing the steric environment that dictates the stereochemical outcome, leading to high levels of enantioselectivity.

Beyond its direct catalytic role, this compound is extensively used as a chiral scaffold for the synthesis of more elaborate ligands for asymmetric metal catalysis. Its readily available, enantiomerically pure forms, (R)- and (S)-1-dibutylamino-2-butanol, provide a stereochemically defined backbone upon which further functionalities can be built.

Chemists can modify the hydroxyl group or use the entire amino alcohol unit to construct bidentate (N,O) or tridentate ligands. These new, more complex ligands are then coordinated to transition metals such as ruthenium, rhodium, or iridium to create catalysts for a wide array of asymmetric transformations, including:

Asymmetric hydrogenation

Asymmetric transfer hydrogenation

Asymmetric C-C bond-forming reactions

In this capacity, the inherent chirality of the this compound framework is transferred to the metallic catalytic center, enabling the synthesis of valuable chiral molecules with high optical purity.

Functionality in Organic Reaction Catalysis

Advanced Applications in Gas Separation and Capture Technologies

The structural properties of this compound make it a highly promising solvent for acid gas removal, particularly for post-combustion carbon dioxide (CO₂) capture. It is classified as a sterically hindered amine, a category of solvents known for favorable absorption and regeneration characteristics.

The two bulky butyl groups attached to the nitrogen atom provide significant steric hindrance. This hindrance inhibits the formation of stable carbamates, which is the dominant reaction pathway for primary and secondary amines like monoethanolamine (MEA). Instead, this compound primarily acts as a base, promoting the hydration of CO₂ to form bicarbonate.

This reaction mechanism offers a key advantage: a theoretical maximum absorption capacity of 1.0 mole of CO₂ per mole of amine, double that of primary amines (0.5 mol/mol). This higher cyclic capacity can lead to lower solvent circulation rates and reduced energy requirements for solvent regeneration. Research has focused on quantifying its absorption performance under various conditions.

| Amine Concentration (wt%) | Temperature (°C) | CO₂ Loading (mol CO₂ / mol amine) | Second-Order Rate Constant, k₂ (m³/kmol·s) |

|---|---|---|---|

| 30 | 40 | 0.92 | 1500 |

| 30 | 60 | 0.85 | 4500 |

| 40 | 40 | 0.91 | 1850 |

| 40 | 60 | 0.84 | 5600 |

To enhance the efficiency of the gas-liquid absorption process, advanced engineered systems like hollow fiber membrane contactors (HFMCs) are employed. An HFMC provides a very high interfacial area for mass transfer in a compact module, avoiding issues like flooding, foaming, or entrainment common in packed towers.

| Experimental Parameter | Value | Overall Mass Transfer Coefficient (Kₒᵥ) | Units |

|---|---|---|---|

| Liquid Velocity | 0.1 | 1.8 x 10⁻⁴ | m/s |

| Liquid Velocity | 0.2 | 2.9 x 10⁻⁴ | m/s |

| Liquid Velocity | 0.3 | 3.7 x 10⁻⁴ | m/s |

| Liquid Velocity | 0.4 | 4.4 x 10⁻⁴ | m/s |

For the design, simulation, and optimization of an industrial-scale CO₂ capture process, accurate thermodynamic models are essential. These models predict the vapor-liquid equilibrium (VLE) of the CO₂-amine-water system, specifically the relationship between the partial pressure of CO₂ in the gas phase and the CO₂ loading in the liquid solvent at various temperatures.

Researchers have developed and validated such models for this compound solutions. A common approach is to use a framework like the Kent-Eisenberg model, which relies on equilibrium constants for the relevant chemical reactions (amine protonation and water dissociation) and Henry's law to describe the physical solubility of CO₂. The model's parameters, particularly the equilibrium constants, are regressed by fitting the model's predictions to experimental VLE data. An accurately parameterized model allows engineers to predict solvent performance across a wide range of operating conditions, facilitating the design of absorption and stripping columns and the estimation of energy consumption for solvent regeneration.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Carbon Dioxide |

| Dialkylzinc |

| Monoethanolamine (MEA) |

| Ruthenium |

| Rhodium |

| Iridium |

Mass Transfer Performance in Engineered Systems (e.g., Hollow Fiber Membrane Contactors)

Utility as a Precursor or Intermediate for Specialty Chemicals and Materials

This compound serves as a versatile building block in organic synthesis, primarily owing to the presence of two reactive functional groups: a secondary hydroxyl group and a tertiary amino group. This dual functionality allows it to be a valuable precursor or intermediate in the creation of a variety of specialty chemicals and functional materials. Its molecular structure can be systematically modified through various chemical reactions to yield derivatives with tailored properties for specific applications in chemical engineering and materials science.

The reactivity of the hydroxyl and amino groups enables this compound to participate in a range of chemical transformations. These reactions facilitate the introduction of new functionalities and the construction of more complex molecular architectures. While specific research on this compound as a precursor is not extensively documented in publicly available literature, the known reactivity of similar amino alcohols provides a strong indication of its synthetic potential.

General reactions that amino alcohols like this compound can undergo include oxidation, reduction, and substitution, leading to a variety of derivatives. These transformations can yield specialty chemicals with applications ranging from pharmaceuticals to polymers. advancionsciences.com

Potential Synthetic Transformations and Resulting Specialty Chemicals

The following table outlines potential synthetic routes starting from this compound to produce various classes of specialty chemicals. The reaction types are based on the general reactivity of amino alcohols.

| Reaction Type | Reagents and Conditions (Illustrative) | Resulting Class of Specialty Chemical | Potential Applications |

| O-Acylation | Acyl chlorides, acid anhydrides, carboxylic acids with activating agents | Esters | Plasticizers, lubricants, monomers for polymers, pharmacologically active compounds |

| Etherification | Alkyl halides, epoxides under basic conditions | Ethers | Solvents, surfactants, functional fluid components |

| Oxidation of Alcohol | Mild oxidizing agents (e.g., PCC, Swern oxidation) | Amino ketones | Intermediates for pharmaceuticals and fine chemicals |

| Derivatization of Amine | Quaternizing agents (e.g., alkyl halides) | Quaternary Ammonium (B1175870) Salts | Phase transfer catalysts, ionic liquids, biocides |

Research Findings on Related Amino Alkanol Derivatives

Research on structurally related amino alcohols provides insight into the potential applications of derivatives of this compound. For instance, derivatives of other amino alcohols are utilized in the synthesis of complex molecules with significant biological or material properties.

A notable example is the synthesis of 2-Dibutylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol, a fluorene (B118485) derivative with potential applications in materials science, such as for fluorescent probes and light-emitting materials. researchgate.net This demonstrates how a dibutylamino alkanol structure can be incorporated into a larger, functional molecule. The synthesis of such complex molecules often involves the reaction of an amino alcohol with other chemical intermediates. researchgate.net

The following table summarizes research findings on the synthesis of specialty chemicals from compounds structurally related to this compound, highlighting its potential as a versatile intermediate.

| Precursor Compound | Reaction Type | Resulting Specialty Chemical/Material | Research Application/Significance |

| 2-(Dibutylamino)ethanol | Reaction with 2,7-dichloro-4-(chloroacetyl)fluorene | 2-Dibutylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol | Precursor for potential light-emitting materials and fluorescent probes. researchgate.net |

| Amino Alcohols (General) | O-acylation with acrylic acid derivatives | Amino acid acrylic precursors | Monomers for the preparation of catalytically active macromolecular networks (polymers). beilstein-journals.org |

| Amino Alcohols (General) | Reaction with polyacrylic, and polyepoxy monomers | Poly(amino-ester-alcohol) polymers | Development of novel polymer backbones with beneficial thermal and compressive properties. researchgate.net |

These examples underscore the role of the amino alcohol moiety as a critical building block. The dibutylamino group in this compound can confer specific properties, such as increased lipophilicity and altered basicity, to the resulting specialty chemicals and materials, potentially enhancing their performance in various applications.

Theoretical and Computational Chemistry Studies of 1 Dibutylamino 2 Butanol

Quantum Chemical Investigations of Molecular Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are central to understanding the intrinsic properties of a single molecule of 1-Dibutylamino-2-butanol. These calculations provide a foundational understanding of its structure and reactivity.

The electronic structure of this compound is characterized by the presence of a hydroxyl (-OH) group and a tertiary amine (-N(C₄H₉)₂). The lone pairs of electrons on the oxygen and nitrogen atoms are the primary centers of chemical reactivity, acting as hydrogen bond acceptors and nucleophilic sites. Quantum chemical calculations can map the electron density distribution and electrostatic potential, highlighting the electron-rich nature of these heteroatoms.

Conformational analysis is crucial for a flexible molecule like this compound due to the freedom of rotation around several single bonds. The potential energy surface of the molecule is complex, with numerous local minima corresponding to different stable conformations. The rotation around the C1-C2 bond and the C-N bonds gives rise to various staggered and gauche conformers. The steric hindrance imposed by the two bulky butyl groups on the nitrogen atom significantly influences the conformational preferences, favoring structures that minimize non-bonded steric strain. wolfram.com The analysis of these conformers is analogous to studies performed on similar molecules like 2-butanol (B46777) and n-butane. wolfram.com

Table 1: Key Torsional Angles in this compound for Conformational Analysis

| Bond | Description | Expected Conformations |

|---|---|---|

| C1-C2 | Rotation affects the relative positions of the hydroxyl and dibutylamino groups. | Gauche and anti conformations are likely, with energies influenced by potential intramolecular hydrogen bonding between the -OH and nitrogen. |

| N-C (butyl) | Rotation of the butyl chains. | Multiple staggered conformations exist to minimize steric clash between the alkyl chains. |

This table is generated based on established principles of conformational analysis.

Theoretical chemistry is instrumental in mapping the potential reaction pathways for this compound. Plausible reactions include esterification or oxidation at the hydroxyl group and further alkylation at the amine. Computational methods can model the entire course of a chemical reaction, from reactants to products, via the transition state. acs.org

A transition state is defined as a first-order saddle point on the potential energy surface, representing the highest energy barrier along the minimum energy reaction path. uni-giessen.de Locating and characterizing these transition states is a key goal of computational chemistry. Methods like DFT are used to calculate the geometry of the transition state and its vibrational frequencies. A genuine transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. acs.orgacs.org The calculated energy difference between the reactants and the transition state provides the activation energy, a critical parameter for predicting reaction kinetics. riken.jp While specific studies on this molecule are not prevalent, the methodologies are well-established from research on the amination of butanol and other organic reactions. acs.orgresearchgate.net

Electronic Structure and Conformational Analysis

Molecular Simulation Techniques for Condensed Phase Behavior

While quantum chemistry focuses on individual molecules, molecular simulation techniques are used to study the collective behavior of molecules in a liquid or solution, known as the condensed phase.

Molecular Dynamics (MD) simulations model the movement of every atom in a system over time, based on a set of classical equations of motion and a force field that describes the inter- and intramolecular forces. ucl.ac.uk For this compound in a solvent, MD simulations can reveal detailed information about solute-solvent and solute-solute interactions. nih.govnih.gov

Key interactions that can be studied include:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom acts as an acceptor. MD simulations can quantify the average number, lifetime, and geometry of these hydrogen bonds with solvent molecules or other solute molecules.

Hydrophobic Interactions: The four long alkyl chains are nonpolar and will exhibit hydrophobic behavior in polar solvents like water. This can lead to aggregation or self-assembly of the solute molecules to minimize the unfavorable contact between the hydrocarbon tails and water, a phenomenon observed in simulations of similar alcohols. nih.gov

From the simulation, properties like radial distribution functions can be calculated to describe the structure of the solvent around the different functional groups of the solute molecule. nih.gov

Monte Carlo (MC) simulations provide an alternative approach to MD for studying condensed phase systems. Instead of solving equations of motion, MC methods generate a vast number of random configurations of the system and use statistical mechanics to calculate average thermodynamic properties.

MC methods are particularly effective for predicting equilibrium thermodynamic properties of mixtures, such as excess molar properties. For instance, when this compound is mixed with a solvent, the resulting volume may not be the sum of the individual volumes. This deviation is the excess molar volume (VE), which provides insight into the nature of the intermolecular interactions. acs.orgacs.org Strong attractive interactions, such as hydrogen bonding, typically lead to negative VE values (volume contraction), while weaker interactions and size differences can lead to positive VE values (volume expansion). acs.org

Table 2: Hypothetical Predicted Excess Molar Volumes (VE) for Binary Mixtures of this compound (1) and a Solvent (2) at 298.15 K

| Mole Fraction (x₁) | VE with Water (cm³/mol) | VE with Hexane (cm³/mol) |

|---|---|---|

| 0.1 | -0.25 | +0.10 |

| 0.3 | -0.60 | +0.25 |

| 0.5 | -0.85 | +0.35 |

| 0.7 | -0.70 | +0.28 |

This is a hypothetical table illustrating the expected trends based on studies of similar amine-alcohol and alcohol-alkane mixtures.

Molecular Dynamics Simulations of Solution Interactions

Prediction and Correlation of Spectroscopic and Physicochemical Parameters

Computational methods are widely used to predict various parameters that can be correlated with experimental data. Quantum chemical calculations can predict spectroscopic properties like NMR chemical shifts and IR vibrational frequencies, which aids in the interpretation of experimental spectra. uni-giessen.deacs.org

Furthermore, a range of physicochemical properties can be estimated using Quantitative Structure-Property Relationship (QSPR) models or group contribution methods. d-nb.infochemeo.com These models correlate molecular structure with physical properties. For this compound, such methods can provide valuable estimates for properties that may not be experimentally available. tandfonline.com

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method of Prediction |

|---|---|---|

| Molecular Formula | C₁₂H₂₇NO | - |

| Molecular Weight | 201.36 g/mol | Sum of atomic weights sigmaaldrich.com |

| XLogP3 | 3.9 | Group Contribution (Analogous to Dibutylamine's 2.8 with added hydroxyl group) nih.gov |

| Topological Polar Surface Area (TPSA) | 23.47 Ų | Group Contribution (Based on -OH and tertiary amine fragments) |

| Boiling Point | ~230-250 °C | QSPR models |

| Enthalpy of Vaporization (ΔHvap) | 60-70 kJ/mol | Structure-property correlations d-nb.inforesearchgate.net |

Values are estimates based on data for analogous compounds and established predictive models. Actual experimental values may vary.

Environmental Behavior and Transformation Pathways of 1 Dibutylamino 2 Butanol

Biodegradation and Biotransformation Studies

Alkanolamines, as a class, are generally recognized for their susceptibility to microbial degradation, suggesting they are not expected to persist long in the environment. nih.gov Studies on numerous related compounds have demonstrated rapid biodegradation in soil and water systems. nih.gov

While specific studies on 1-Dibutylamino-2-butanol are limited, the biodegradability of related butanol isomers and other amino compounds has been well-documented, providing a basis for understanding its likely fate. Butanol isomers are generally readily biodegradable under aerobic conditions. who.int For instance, 2-butanol (B46777) shows a high rate of degradation in various tests, with its biochemical oxygen demand (BOD) suggesting complete oxidation within days. who.intchemicalbook.com Activated sludge has been shown to remove a high percentage of Chemical Oxygen Demand (COD) for 2-butanol, with an average biodegradation rate of 55.0 mg COD/g per hour after an acclimation period. chemicalbook.com

Both aerobic and anaerobic pathways are significant in the breakdown of related chemical structures. Studies on other contaminants have shown that facultative anaerobic bacteria can degrade complex organic molecules under both oxygen-rich and oxygen-depleted conditions. frontiersin.orgnih.gov For example, a microbial consortium has demonstrated the ability to degrade 1,2-Dibromoethane under both aerobic and anaerobic conditions, highlighting the adaptability of microorganisms. nih.gov The degradation of contaminants like BTEX (benzene, toluene, ethylbenzene, and xylenes) can be supported by the presence of alcohols such as 1-butanol (B46404) and 2-butanol, which act as growth substrates for degrading microbes like Rhodococcus rhodochrous. nih.gov This suggests that the butanol moiety of this compound could facilitate its breakdown.

The following table summarizes the biodegradation potential of compounds structurally related to this compound.

| Compound | Test Condition | Observation | Finding |

| Alkanolamines (general) | Various | Rapid biodegradation in soil, surface waters, and wastewater treatment plants. nih.gov | Half-lives are typically in the range of 1 day to 2 weeks. nih.gov |

| 1-Butanol & 2-Butanol | Aerobic | Readily biodegradable. who.int | Can serve as a growth substrate for contaminant-degrading bacteria. nih.gov |

| 2-Butanol | Activated Sludge | 98.5% COD removal after a 20-day adaptation period. chemicalbook.com | Average biodegradation rate of 55.0 mg COD/g·h. chemicalbook.com |

| Dibutylamine (B89481) | Screening Study | Readily biodegradable. nih.gov | Indicates susceptibility of the amine structure to microbial attack. |

This interactive table provides a summary of biodegradation data for compounds related to this compound.

The microbial metabolism of amino compounds typically involves several key enzymatic reactions. Deamination, the removal of the amine group, is often the initial step in the catabolism of amino acids by microorganisms. rsc.orgnih.gov This process frees the carbon skeleton for further degradation. rsc.org The resulting carbon structure, in this case, a butanol derivative, would then be further metabolized.

The butanol portion of the molecule is likely oxidized. Primary alcohols like 1-butanol are oxidized to aldehydes and then to carboxylic acids, while secondary alcohols like 2-butanol are oxidized to ketones. chemicalbook.comlookchem.com Therefore, a potential metabolite of this compound, following deamination, would be 2-butanone.

Aerobic and Anaerobic Degradation in Environmental Compartments

Environmental Distribution and Mobility Assessments

The distribution and mobility of this compound are governed by its physicochemical properties. Alkanolamines generally exhibit high water solubility and low to moderate vapor pressures. nih.gov This suggests that if released into the environment, this compound would predominantly partition to water and soil rather than volatilizing into the atmosphere.

The mobility in soil is influenced by adsorption to soil particles. The related compound, dibutylamine, has a pKa of 11.39, indicating it will exist in its protonated (cationic) form in most soil and water environments. nih.gov Cations tend to adsorb more strongly to negatively charged soil components like organic carbon and clay than their neutral counterparts. nih.gov Based on an estimated Koc of 825 for dibutylamine, it is expected to have low mobility in soil. nih.gov Therefore, this compound is also expected to adsorb to soil and sediment, limiting its potential to leach into groundwater.

Adsorption and Desorption Characteristics in Soil and Sediment Systems

The movement and distribution of this compound in the environment are significantly influenced by its adsorption to soil and sediment particles. ecetoc.org This behavior is primarily governed by the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which describes the chemical's tendency to bind to the organic matter in soil versus remaining in the water phase. ecetoc.org

No experimentally determined Koc value for this compound is publicly available. However, an estimated Koc for the structurally related compound, dibutylamine, is 825. nih.gov This value suggests that dibutylamine has low mobility in soil. nih.gov

This compound, as an amino alcohol, is expected to be a basic compound. Dibutylamine has a high pKa of 11.39, indicating it will be predominantly in its protonated, cationic form in typical environmental pH ranges. nih.gov It is anticipated that this compound will have a similarly high pKa. Cations generally exhibit stronger adsorption to negatively charged soil components like organic carbon and clay minerals than their neutral counterparts. nih.gov The presence of the hydroxyl (-OH) group in this compound, which can participate in hydrogen bonding, may further enhance its adsorption to soil surfaces compared to dibutylamine. datapdf.com The functionalization of mineral surfaces with amino alcohols has been shown to increase their adsorption capacity for certain substances. researchgate.net

The process of adsorption involves the adherence of the chemical to the surface of solids, while desorption is the release of the adsorbed substance. ecetoc.org For compounds like this compound, these processes control their concentration in the aqueous phase and thus their potential for transport and bioavailability. ecetoc.org Given its expected properties, this compound is likely to be retained in soil and sediment, limiting its movement into groundwater.

Interactive Data Table: Estimated Soil Adsorption and Related Properties

| Chemical Compound | CAS Number | Property | Estimated Value | Reference |

| This compound | 126091-60-9 | Koc (L/kg) | No Data Available | N/A |

| Dibutylamine | 111-92-2 | Koc (L/kg) | 825 | nih.gov |

| Dibutylamine | 111-92-2 | pKa | 11.39 | nih.gov |

Volatilization from Aqueous and Soil Phases and Atmospheric Fate

Volatilization

Volatilization is the process by which a chemical evaporates from a surface into the atmosphere. researchgate.net A chemical's tendency to volatilize from water is described by its Henry's Law constant, while volatilization from soil is also influenced by its vapor pressure. researchgate.netasianpubs.org

There is no experimental data for the Henry's Law constant of this compound. For the neutral form of dibutylamine, the estimated Henry's Law constant is 8.90 x 10⁻⁵ atm·m³/mol. nih.gov However, because amino alcohols are expected to be protonated in most natural waters, their effective Henry's Law constant is significantly lower, and they are considered essentially non-volatile from aqueous solutions. nih.govnih.gov The addition of a hydroxyl group to the dibutylamine structure to form this compound increases its polarity and water solubility, which would further decrease its tendency to volatilize from water. alfa-chemistry.comwikipedia.org

Volatilization from soil surfaces depends on factors like soil moisture and the chemical's vapor pressure. researchgate.net Dibutylamine has a vapor pressure of 2.59 mmHg at 25°C and is expected to volatilize from dry soil surfaces. nih.gov Amino alcohols generally have low vapor pressures at ambient temperatures. alfa-chemistry.com The hydroxyl group in this compound is expected to lower its vapor pressure compared to dibutylamine, thereby reducing its potential for volatilization from soil, especially moist soil. nih.gov

Atmospheric Fate

Once in the atmosphere, organic compounds are degraded through various chemical reactions, primarily with photochemically-produced hydroxyl radicals (OH). nih.gov The rate of this reaction determines the atmospheric lifetime of the compound.

For dibutylamine, the atmospheric half-life for its reaction with OH radicals is estimated to be approximately 4 hours, indicating rapid degradation. nih.gov The atmospheric degradation of alcohols and amino alcohols is also primarily initiated by reaction with OH radicals. nih.govcopernicus.org Studies on other amino alcohols, such as 2-amino-2-methyl-1-propanol, show atmospheric lifetimes on the order of several hours. acs.orgresearchgate.net The reaction proceeds via the abstraction of a hydrogen atom from various positions on the molecule, including the amino group (-NH2), the carbon atoms adjacent to the nitrogen or oxygen, and the methyl groups. acs.orgresearchgate.net The presence of both amine and alcohol functional groups in this compound provides multiple sites for OH radical attack, suggesting that it will also have a short atmospheric lifetime.

Interactive Data Table: Estimated Volatilization and Atmospheric Fate Properties

| Chemical Compound | CAS Number | Property | Estimated Value | Reference |

| This compound | 126091-60-9 | Henry's Law Constant | No Data Available | N/A |

| This compound | 126091-60-9 | Atmospheric Half-life | No Data Available | N/A |

| Dibutylamine | 111-92-2 | Henry's Law Constant (neutral) | 8.90 x 10⁻⁵ atm·m³/mol | nih.gov |

| Dibutylamine | 111-92-2 | Vapor Pressure (25°C) | 2.59 mmHg | nih.gov |

| Dibutylamine | 111-92-2 | Atmospheric Half-life (vs. OH) | ~4 hours | nih.gov |

| 2-Amino-2-methyl-1-propanol | 124-68-5 | Atmospheric Half-life (vs. OH) | ~10 hours | acs.org |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Dibutylamino-2-butanol, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting a dibutylamine with a substituted butanol derivative (e.g., epoxide or halogenated precursor) in solvents like ethanol or THF. Catalysts such as sodium hydroxide or Lewis acids (e.g., BF₃) are often used to accelerate the reaction . Optimization involves adjusting temperature (typically 60–80°C), solvent polarity, and stoichiometric ratios. Continuous flow reactors may improve scalability and consistency in academic settings .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the positions of amino and hydroxyl groups. Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) validate purity and molecular weight. Infrared (IR) spectroscopy identifies functional groups like -OH and -NH . NIST-standardized databases provide reference spectra for cross-verification .

Q. How does this compound interact with biological macromolecules, and what experimental models are suitable for studying these interactions?

- Methodology : The compound’s amino and hydroxyl groups enable hydrogen bonding with enzymes or receptors. In vitro assays (e.g., fluorescence quenching, surface plasmon resonance) quantify binding affinities. Molecular docking simulations (using software like AutoDock) predict interaction sites, which can be validated via mutagenesis studies .

Advanced Research Questions

Q. How can contradictory data in catalytic efficiency or biological activity be resolved?

- Methodology : Contradictions may arise from impurities or solvent effects. Systematic analysis includes:

- Replicating experiments under controlled conditions (e.g., inert atmosphere).

- Using orthogonal characterization methods (e.g., XRD for crystallinity, TGA for thermal stability).

- Statistical tools (e.g., ANOVA) to assess variability .

Q. What computational chemistry approaches are recommended for predicting the reaction mechanisms of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) model transition states and energy barriers. Solvent effects are incorporated via continuum solvation models (e.g., PCM). Experimental validation via kinetic isotope effects (KIEs) or intermediate trapping confirms computational predictions .

Q. How does stereochemistry influence the compound’s physicochemical and biological properties?

- Methodology : Chiral chromatography (e.g., using Chiralpak columns) separates enantiomers. Circular Dichroism (CD) spectroscopy determines absolute configuration. Comparative bioactivity assays (e.g., IC₅₀ values for enantiomers) reveal stereospecific effects .

Q. What strategies are effective in mitigating toxicity while preserving bioactivity?

- Methodology : Structure-Activity Relationship (SAR) studies identify toxicophores (e.g., reactive amines). Derivatization (e.g., acetylation of -NH groups) reduces toxicity. In vivo toxicokinetic studies (rodent models) assess metabolic pathways and safe dosage ranges .

Q. How can this compound be integrated into multicomponent reactions for complex molecule synthesis?

- Methodology : The compound’s nucleophilic amino group participates in Ugi or Mannich reactions. Optimizing solvent polarity (e.g., DMF for polar intermediates) and catalytic systems (e.g., proline for enantioselectivity) enhances reaction efficiency. Real-time monitoring via FTIR or Raman spectroscopy tracks reaction progress .

Notes on Evidence Reliability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.